2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide
Description
The compound “2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide” is a structurally complex molecule featuring three key components:
4-Oxo-4H-pyran core: A six-membered oxygen-containing heterocycle with a ketone group, often associated with metabolic stability and bioavailability in drug design.
Piperazine substituent: The piperazine ring is methyl-linked to the pyran core and substituted with a 3-chlorophenyl group. Piperazine derivatives are frequently employed in pharmaceuticals to enhance solubility and modulate receptor interactions.
N-Allyl acetamide side chain: The acetamide group is functionalized with a propen-1-yl (allyl) moiety, which may influence pharmacokinetic properties such as membrane permeability.
Properties
IUPAC Name |
2-[6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4/c1-2-6-23-21(27)15-29-20-14-28-18(12-19(20)26)13-24-7-9-25(10-8-24)17-5-3-4-16(22)11-17/h2-5,11-12,14H,1,6-10,13,15H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWOPJXSQGKOAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the chlorophenyl group. The pyran ring is then formed through a cyclization reaction. Finally, the acetamide group is introduced through an amidation reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Materials Science: Its unique chemical structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the chlorophenyl group can modulate the compound’s binding affinity. The pyran ring and acetamide group contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogs
Key Observations:
Heterocyclic Core: The target’s 4-oxo-pyran core differs from pyridazinone () or piperazinone (), which may alter electronic properties and binding affinity. Pyran derivatives often exhibit greater metabolic stability compared to pyridazine analogs . Phenoxy cores (e.g., RKS-1 in ) are associated with anti-inflammatory activity via COX-2 inhibition, suggesting the target’s pyran core could be optimized for similar pathways .
Piperazine Functionalization: Substitution at the piperazine ring significantly impacts bioactivity. The 3-chlorophenyl group in the target may enhance lipophilicity and CNS penetration compared to 4-fluorophenyl () or 4-ethyl () analogs .
Acetamide Side Chain :
- The allyl group in the target compound is rare in the evidence but shares similarity with RKS-1’s propenyl substituent, which demonstrated strong COX-2 binding . Allyl groups may confer electrophilic reactivity, influencing covalent binding to targets.
- Benzyl () or phenyl () substituents are more common and may improve solubility or π-π stacking interactions.
Pharmacological Activities
While direct activity data for the target compound are absent, analogs provide insights:
- COX-2 Inhibition : RKS-1 () showed potent anti-inflammatory activity, suggesting the target’s allyl-acetamide moiety could be leveraged for similar applications .
- Antimicrobial Potential: Chlorophenyl-piperazine derivatives (e.g., ) are used in agrochemicals, though the target’s pyran core may redirect specificity toward eukaryotic targets .
Physicochemical Properties:
- Lipophilicity : The 3-chlorophenyl and allyl groups may increase logP compared to fluorophenyl or methoxy analogs, impacting blood-brain barrier permeability.
- Solubility : Piperazine improves aqueous solubility, but the pyran core’s hydrophobicity could limit it, necessitating formulation optimization.
Biological Activity
The compound 2-[(6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(prop-2-en-1-yl)acetamide , often referred to as a pyran-based derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 409.90 g/mol. Its structure includes a piperazine moiety, which is often associated with pharmacological activity, particularly in neuropharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C21H26ClN3O4 |
| Molecular Weight | 409.90 g/mol |
| IUPAC Name | 2-[(6-{...})] |
| CAS Number | 898420-42-3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in signaling pathways. The presence of the piperazine ring suggests potential interactions with serotonin and dopamine receptors, which are critical in neuropharmacology.
Anticancer Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds featuring piperazine and pyran moieties have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.
- Inhibition of Kinases : Research has demonstrated that certain pyran derivatives can inhibit specific kinases associated with cancer progression, such as AKT2/PKBβ, which plays a significant role in glioma malignancy .
- Cell Line Studies : In vitro studies have shown that these compounds can effectively inhibit growth in glioblastoma cell lines while exhibiting lower toxicity towards non-cancerous cells .
Neuropharmacological Effects
Given the piperazine component, this compound may also exhibit neuropharmacological effects. Piperazine derivatives are known for their anxiolytic and antidepressant activities, suggesting potential applications in treating mood disorders.
Study 1: Anticancer Efficacy
A study conducted on pyrano[2,3-c]pyrazole derivatives revealed that compounds with similar structural features to our compound exhibited low micromolar activity against multiple cancer cell lines. Specifically, one derivative (designated as 4j ) demonstrated potent inhibitory effects on glioma cell lines while being non-toxic to normal cells .
Study 2: Pharmacokinetic Properties
Another investigation focused on the pharmacokinetics of related compounds, highlighting their absorption and distribution characteristics. These studies suggest that modifications to the chemical structure could enhance bioavailability and therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
